

ER-27319 Maleate: A Deep Dive into its Selective Inhibition of Syk Kinase

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For Researchers, Scientists, and Drug Development Professionals

Introduction

ER-27319 maleate is a synthetic, acridone-related compound identified as a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk).[1][2] Syk is a critical non-receptor tyrosine kinase that plays a central role in signal transduction pathways of various immune cells, including mast cells, B cells, and neutrophils.[3] Its activation, particularly in mast cells via the high-affinity IgE receptor (FcɛRI), is a pivotal event in the initiation of allergic and inflammatory responses.[2][4] ER-27319 has demonstrated the ability to inhibit the release of antigen-induced allergic mediators from mast cells, positioning it as a valuable tool for studying allergic diseases and a potential lead compound for therapeutic development.[1] This technical guide provides a comprehensive overview of the selectivity of **ER-27319 maleate** for Syk kinase, detailing its mechanism of action, the experimental protocols used for its characterization, and the relevant signaling pathways.

Quantitative Data on Selectivity

ER-27319 maleate exhibits a selective inhibitory profile for Syk kinase. While a broad kinase panel screening data is not publicly available, studies have demonstrated its selectivity against closely related and functionally relevant kinases. The primary measure of its potency is derived from cellular assays that reflect Syk-dependent processes.



Assay	Cell Type	Inhibitor	IC50 Value	Reference
Antigen-induced allergic mediator release (histamine, arachidonic acid)	Human and Rat Mast Cells	ER-27319 maleate	~10 μM	[1][2]
Antigen-induced TNF-α production	RBL-2H3 Cells	ER-27319 maleate	~10 μM	[5]
Tyrosine Phosphorylation of Syk (in response to FcɛRI y ITAM)	RBL-2H3 Cells	ER-27319 maleate	10-30 μΜ	[1][2]
Tyrosine Phosphorylation of ZAP-70 (in response to anti- CD3)	Jurkat Cells	ER-27319 maleate	No inhibition (up to 100 μM)	[1][2]
Lyn Kinase Activity	In vitro	ER-27319 maleate	No inhibition	[4]
Anti-CD3- induced tyrosine phosphorylation of PLC-y1	Jurkat T cells	ER-27319 maleate	No inhibition	[4]

Note: The IC50 values are primarily from cellular assays and reflect the compound's potency in a biological context, which includes cell permeability and other factors.

Mechanism of Selective Action

ER-27319's selectivity for Syk kinase stems from its specific interference with the activation of Syk downstream of the FcɛRI receptor in mast cells.[4] The key aspects of its mechanism



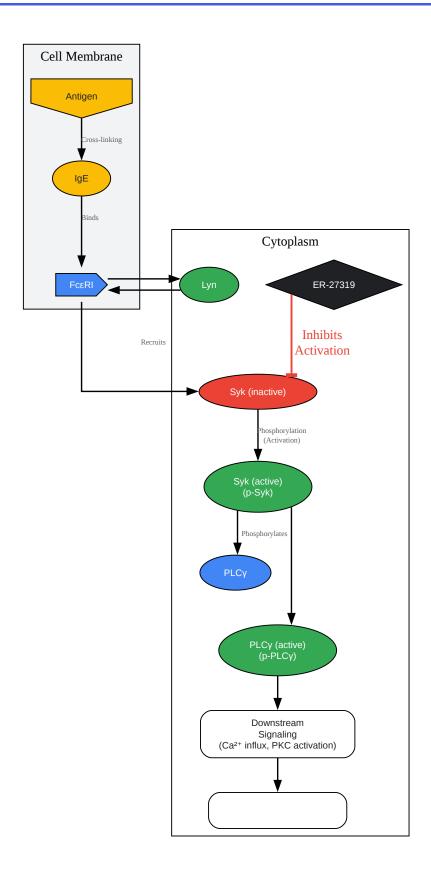
include:

- Inhibition of Syk Tyrosine Phosphorylation: ER-27319 selectively inhibits the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FceRI y subunit.[1][2]
- No Effect on Upstream Kinase Lyn: The compound does not inhibit the activity of Lyn kinase, which is responsible for the initial phosphorylation of the FceRI receptor itself.[4] This demonstrates its specificity for the Syk activation step.
- Specificity for FcεRI-mediated Syk Activation: ER-27319's inhibitory action is specific to the activation of Syk by the FcεRI γ phospho-ITAM. It does not inhibit the tyrosine phosphorylation of Syk induced by the Igβ ITAM in B cells, highlighting a nuanced selectivity for the receptor context of Syk activation.[4]

Signaling Pathway

The following diagram illustrates the FcɛRI signaling pathway in mast cells and the point of inhibition by ER-27319.





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Caption: FceRI signaling cascade in mast cells and the inhibitory action of ER-27319.



Experimental Protocols

The following protocols outline the key experiments used to characterize the selectivity of ER-27319.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay is a standard method to determine the IC50 value of a compound against a purified kinase.

Objective: To quantify the inhibitory activity of **ER-27319 maleate** against Syk kinase and a panel of other kinases.

Materials:

- Purified recombinant human Syk kinase and other kinases of interest.
- ER-27319 maleate stock solution (in DMSO).
- Kinase-specific substrate (e.g., poly(Glu, Tyr) 4:1 for Syk).
- ATP solution.
- ADP-Glo™ Kinase Assay Kit (Promega).
- Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).
- 384-well white opaque assay plates.
- Plate reader capable of measuring luminescence.

Methodology:

- Compound Preparation: Prepare serial dilutions of ER-27319 maleate in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
- Reaction Setup:

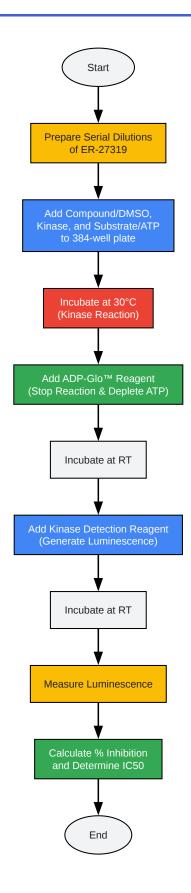
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- \circ Add 1 μL of the diluted ER-27319 or DMSO (vehicle control) to the wells of the 384-well plate.
- Add 2 μL of the kinase solution (pre-diluted in assay buffer).
- Initiate the kinase reaction by adding 2 μL of a substrate/ATP mixture (pre-mixed in assay buffer). The ATP concentration is typically at or near the Km for each kinase.
- Kinase Reaction: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
- Signal Generation:
 - Add 5 μL of ADP-Glo[™] Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
 - Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate reader.
- Data Analysis: Calculate the percent inhibition for each concentration of ER-27319 relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.





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Caption: Experimental workflow for the in vitro kinase inhibition assay.



Cellular Assay: Inhibition of Syk Tyrosine Phosphorylation

Objective: To determine the effect of ER-27319 on the antigen-induced tyrosine phosphorylation of Syk in mast cells.

Materials:

- · RBL-2H3 mast cell line.
- Anti-DNP IgE.
- DNP-HSA (antigen).
- ER-27319 maleate.
- · Cell lysis buffer.
- · Anti-Syk antibody.
- Anti-phosphotyrosine antibody (e.g., 4G10).
- Protein A/G agarose beads.
- SDS-PAGE and Western blotting reagents.

Methodology:

- Cell Culture and Sensitization: Culture RBL-2H3 cells and sensitize them with anti-DNP IgE overnight.
- Inhibitor Treatment: Pre-incubate the sensitized cells with various concentrations of ER-27319 or DMSO for a specified time (e.g., 10-30 minutes).
- Antigen Stimulation: Stimulate the cells with DNP-HSA for a short period (e.g., 5 minutes) to induce Syk phosphorylation.



- Cell Lysis: Immediately lyse the cells on ice with lysis buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation:
 - Clarify the cell lysates by centrifugation.
 - Immunoprecipitate Syk from the lysates using an anti-Syk antibody and Protein A/G agarose beads.
- Western Blotting:
 - Wash the immunoprecipitates and elute the proteins by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated Syk.
 - Strip and re-probe the membrane with an anti-Syk antibody to confirm equal protein loading.
- Densitometry: Quantify the intensity of the phosphotyrosine bands to determine the extent of inhibition of Syk phosphorylation by ER-27319.

Conclusion

ER-27319 maleate is a valuable research tool for investigating the role of Syk kinase in allergic and inflammatory responses. Its selective inhibition of Syk activation in the context of FcɛRI signaling in mast cells, without affecting the upstream kinase Lyn or the closely related kinase ZAP-70, underscores its utility as a specific probe for Syk-mediated pathways. The provided data and experimental protocols offer a comprehensive resource for researchers and drug development professionals interested in the further characterization and potential therapeutic application of selective Syk inhibitors. Further studies, including broad kinome profiling, would provide a more complete understanding of the selectivity of ER-27319.



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